(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
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Description
(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.336. The purity is usually 95%.
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Biological Activity
(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound that combines a benzofuran core with a pyridine moiety and a carbamate group. This unique structure suggests potential biological activities, making it an interesting subject for pharmacological research. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Benzofuran Core : Provides a stable framework for biological interactions.
- Pyridine Ring : Enhances solubility and may contribute to the compound's biological activity.
- Dimethylcarbamate Group : Potentially increases reactivity with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran derivatives exhibit significant antimicrobial properties.
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (mg/mL) | Bacteria Tested |
---|---|---|
Compound A | 0.004–0.03 | E. coli, S. aureus |
Compound B | 0.015 | B. cereus |
Compound C | 0.06 | L. monocytogenes |
These studies suggest that the compound may also exhibit similar activity against various Gram-positive and Gram-negative bacteria, potentially outperforming traditional antibiotics like ampicillin in efficacy .
Anticancer Activity
Preliminary studies have shown promising results regarding the anticancer properties of related benzofuran derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against human cancer cell lines.
Table 2: Anticancer Activity of Benzofuran Derivatives
Compound | GI50 (nM) | Cancer Cell Lines Tested |
---|---|---|
Compound D | 37 | MCF-7, HeLa |
Compound E | 54 | MCF-10A |
Compound F | 86 | A549 |
The most potent derivatives exhibited GI50 values comparable to established anticancer agents, indicating that (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran derivatives may serve as potential leads in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives has also been explored. These compounds are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
Research Findings
In vitro studies have shown that certain analogs can significantly reduce the production of inflammatory mediators in cell models exposed to inflammatory stimuli. The mechanisms may involve the inhibition of NF-kB signaling pathways or the modulation of COX enzymes .
The proposed mechanism of action for (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran derivatives involves:
- Enzyme Inhibition : Compounds may bind to active sites on enzymes or receptors, inhibiting their activity.
- Signal Transduction Modulation : Interaction with cellular signaling pathways can alter gene expression related to inflammation and cancer progression.
Case Studies
Several case studies have highlighted the effectiveness of related compounds in clinical settings:
- Study on Antimicrobial Efficacy : A study demonstrated that a closely related compound had a MIC significantly lower than standard antibiotics against resistant bacterial strains.
- Cancer Cell Line Study : Research involving various cancer cell lines showed that specific derivatives induced apoptosis more effectively than conventional treatments.
Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-7-13(23-18(22)20(2)3)9-14-16(11)17(21)15(24-14)8-12-5-4-6-19-10-12/h4-10H,1-3H3/b15-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTKQNTZCLJSCR-NVNXTCNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.